REACTION_CXSMILES
|
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.C(O)(=[O:15])C>O.O.O.O.O.O.[Co](Br)Br.O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[C:2]1(=[O:15])[C:3]2=[C:12]3[C:7](=[CH:6][CH:5]=[CH:4]2)[CH:8]=[CH:9][CH:10]=[C:11]3[CH2:1]1 |f:2.3.4.5.6.7.8,9.10.11.12.13.14.15,16.17.18.19.20.21.22|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Name
|
|
Quantity
|
3250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Co](Br)Br
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
These components were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
DISSOLUTION
|
Details
|
to be dissolved totally
|
Type
|
CUSTOM
|
Details
|
was blown into the liquid at a rate of 400 L/h at 20° C.
|
Type
|
CUSTOM
|
Details
|
the generated reaction solution
|
Reaction Time |
4.3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |